molecular formula C6H9NO3 B8059177 (4S)-2-oxopiperidine-4-carboxylic acid

(4S)-2-oxopiperidine-4-carboxylic acid

Cat. No.: B8059177
M. Wt: 143.14 g/mol
InChI Key: BKZYLQVOHBJVPC-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-2-Oxopiperidine-4-carboxylic acid is a chiral piperidine derivative that serves as a versatile and valuable building block in organic synthesis and pharmaceutical research . This compound features a carboxylic acid group and a ketone (oxo) group on the piperidine ring, providing two distinct points for chemical modification and derivatization. The stereochemistry of the (4S) configuration makes it particularly useful for constructing molecules with specific three-dimensional structures, which is critical in the development of active pharmaceutical ingredients (APIs) and bioactive compounds . Researchers employ this scaffold in the synthesis of potential analgesics, anti-inflammatory agents, and other therapeutic molecules, often using it as a key intermediate to introduce a constrained, pharmacologically active piperidine core . Its mechanism of action in final bioactive forms is highly dependent on the final molecular structure but often relates to interactions with central nervous system targets, similar to other piperidine-4-carboxylic acid derivatives . This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(4S)-2-oxopiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5-3-4(6(9)10)1-2-7-5/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZYLQVOHBJVPC-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)C[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Piperidinecarboxylic Acid (Isonipecotic Acid)
  • Structure : Lacks the 2-oxo group, containing only a carboxylic acid at position 4.
  • Properties: Molecular Formula: C₆H₁₁NO₂ (vs. C₆H₉NO₃ for the target compound). CAS RN: 498-94-2 .
  • Applications: Used as a building block in organic synthesis and drug development.
(2S,4S)-4-Hydroxypiperidine-2-Carboxylic Acid
  • Structure : Features a hydroxyl group at position 4 and a carboxylic acid at position 2.
  • Properties :
    • Molecular Weight: 145.16 g/mol.
    • Purity: ≥98% (HPLC) .
  • Biological Relevance : The hydroxyl group enhances solubility and may facilitate interactions with polar residues in enzymes. This positional isomerism (carboxylic acid at C2 vs. C4) significantly impacts conformational flexibility and binding modes.
(4S,5S)-5-Isopropyl-2-Oxooxazolidine-4-Carboxylic Acid
  • Structure : A five-membered oxazolidine ring with 2-oxo and 4-carboxylic acid groups.
  • Properties: Molecular Formula: C₇H₁₁NO₄. Safety: Requires precautions against heat and ignition sources .
(2R,4S)-2-Ethyl-6-Oxopiperidine-4-Carboxylic Acid
  • Structure : Contains a 6-oxo group and an ethyl substituent at position 2.
  • Properties: Molecular Weight: 171.19 g/mol. Applications: Not well-documented, but the ethyl group may enhance lipophilicity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) Log S (ESOL) Hydrogen Bond Donors Topological Polar Surface Area (Ų)
(4S)-2-Oxopiperidine-4-carboxylic acid C₆H₉NO₃ 143.14 -0.82* 2 66.8
4-Piperidinecarboxylic acid C₆H₁₁NO₂ 129.16 -0.95 2 49.3
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid C₉H₁₅NO₄ 201.22 -1.12 2 66.4

*Predicted using analogous data from .

Key Observations :

  • Ethoxycarbonyl derivatives (e.g., 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid) show lower solubility due to increased hydrophobicity .

Preparation Methods

Reaction Mechanism and Conditions

This method, detailed in patent CN111808040A, utilizes water as a solvent to minimize environmental impact. The synthesis proceeds via two steps:

  • Step 1 : Reaction of DL-serine methyl ester hydrochloride with S,S'-dimethyl dithiocarbonate under inert gas (Ar) at 10°C for 3 hours, followed by room-temperature stirring for 6 hours.

  • Step 2 : Hydrolysis of the intermediate with NaOH (pH 13) in a 4:1 H₂O/EtOH mixture, followed by silica gel chromatography purification.

Key Parameters:

  • Catalyst : None (water-mediated reaction).

  • Yield : 86–89% for racemic and enantiopure products.

  • Purification : Dichloromethane/methanol (10:1) column chromatography.

Stereochemical Control

Enantiopure (4S)-configured products are obtained using L- or D-serine methyl ester hydrochloride instead of the racemic DL-form. For example:

  • L-serine derivative → (S)-2-oxo-oxazolidine-4-carboxylic acid (88% yield).

  • D-serine derivative → (R)-enantiomer (88% yield).

Advantages:

  • Avoids toxic organic solvents (e.g., dioxane, acetonitrile).

  • Scalable to industrial production due to simple workup.

Hydrogenation and Cyclization of Nitrile Intermediates

Synthetic Route from Cinnamonitrile Derivatives

Patent WO2000026187A1 outlines a method applicable to piperidine carboxylic acids:

  • Step 1 : Hydrogenation of diethyl 2-(β-phenyl-2'-cyanoethyl)malonate using Adams catalyst (PtO₂) under 6.0 MPa H₂.

  • Step 2 : Cyclization under acidic conditions to form the piperidine ring.

Chiral Resolution

Racemic mixtures are resolved via:

  • Chiral HPLC : Using columns with cellulose-based stationary phases.

  • Enzymatic resolution : Lipases or esterases for kinetic separation.

Oxidation of Piperidine Precursors

Example Protocol:

  • Substrate : Piperidine-4-carboxylic acid methyl ester.

  • Oxidizing agent : KMnO₄ in acidic medium.

  • Yield : ~65% (estimated from similar oxidations).

Limitations:

  • Over-oxidation risks.

  • Requires stringent temperature control (−10°C to 0°C).

Reductive Amination and Lactam Formation

Synthesis via 3-Aminopiperidin-2-ones

A method adapted from J. Org. Chem. involves:

  • Step 1 : Diastereoselective cuprate addition to α,β-unsaturated esters.

  • Step 2 : Reductive amination with NaBH₃CN to form the lactam ring.

Key Parameters:

  • Temperature : −78°C for cuprate addition; 25°C for reductive amination.

  • Yield : 70–90% for analogous piperidine lactams.

Stereochemical Outcomes:

  • (2R,4S) vs. (2S,4R) : Controlled by chiral auxiliaries or asymmetric catalysis.

  • Chiral catalysts : Co(III)(salen) complexes enable enantiomeric ratios up to 95:5.

Comparative Analysis of Methods

Method Yield Stereoselectivity Green Chemistry Scalability
Serine cyclization86–89%High (via chiral starting material)Excellent (water solvent)Industrial
Hydrogenation~70%ModeratePoor (organic solvents)Pilot scale
Oxidation~65%LowModerateLaboratory
Reductive amination70–90%High (catalyzed)ModerateLaboratory

Q & A

Basic Research Questions

Q. What synthetic routes are available for (4S)-2-oxopiperidine-4-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multistep pathways requiring precise control of temperature, pH, and catalysts. For example, enantioselective synthesis may utilize chiral auxiliaries or enzymatic resolution to preserve the (4S)-configuration. NMR spectroscopy is critical for verifying structural integrity, particularly the stereochemistry of the piperidine ring and carboxylic acid group . Yield optimization often depends on minimizing side reactions (e.g., racemization) through low-temperature conditions and inert atmospheres.

Q. How is the stereochemical configuration of this compound confirmed experimentally?

  • Methodological Answer : Chiral HPLC or polarimetry can determine enantiomeric purity, while 2D NMR techniques (e.g., NOESY) resolve spatial interactions between protons to confirm the (4S)-configuration. X-ray crystallography provides definitive structural evidence, particularly for resolving ambiguities in cyclic intermediates .

Q. What functional groups in this compound are reactive under standard laboratory conditions?

  • Methodological Answer : The ketone (2-oxo group) is susceptible to nucleophilic attacks (e.g., Grignard additions), while the carboxylic acid can undergo esterification or amidation. The piperidine nitrogen may participate in alkylation or acylation reactions. Protecting group strategies (e.g., Boc for amines, methyl esters for carboxylic acids) are essential to prevent undesired side reactions during derivatization .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent systems) or enantiomeric impurities. To resolve contradictions:

  • Perform rigorous enantiomeric purity analysis (e.g., chiral chromatography).
  • Replicate studies under standardized conditions (e.g., buffer composition, cell lines).
  • Use computational docking to validate structure-activity relationships (SAR) against target enzymes/receptors .

Q. What strategies optimize enantioselective synthesis of this compound for large-scale applications?

  • Methodological Answer : Asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) enhances enantiomeric excess (ee). For example, Evans’ oxazaborolidine catalysts can induce high stereoselectivity in ketone reductions. Continuous-flow reactors improve scalability by maintaining precise temperature/pH control, reducing racemization risks .

Q. How does the piperidine ring conformation influence the compound’s interaction with biological targets?

  • Methodological Answer : The chair conformation of the piperidine ring positions the carboxylic acid and ketone groups for optimal hydrogen bonding with enzymatic active sites. Molecular dynamics simulations can model ring puckering effects on binding affinity. Comparative studies with (4R)-enantiomers or acyclic analogs reveal stereospecific interactions .

Q. What analytical techniques are critical for detecting degradation products of this compound under stress conditions?

  • Methodological Answer : Accelerated stability studies (e.g., exposure to heat, light, or oxidative agents) coupled with LC-MS/MS identify degradation pathways. Mass fragmentation patterns differentiate between oxidation products (e.g., lactam formation from the ketone) and hydrolyzed derivatives. Quantitation via HPLC-UV ensures method robustness .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer : Solubility discrepancies often stem from pH-dependent ionization of the carboxylic acid group. Validate via:

  • pH-solubility profiling (e.g., shake-flask method at pH 1–12).
  • Co-solvent screening (e.g., DMSO, ethanol) to assess logP values.
  • Comparison with structurally related compounds (e.g., piperidine-2-carboxylic acid derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.